molecular formula C19H17NO4 B2438718 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid CAS No. 1189357-49-0

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid

Cat. No.: B2438718
CAS No.: 1189357-49-0
M. Wt: 323.348
InChI Key: HYYMVIMUHHNZEV-BJMVGYQFSA-N
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Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid is an organic compound that is often used in the field of synthetic chemistry. It is known for its role as a protecting group in peptide synthesis, particularly in the formation of amide bonds. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used to protect amine groups during chemical reactions.

Preparation Methods

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid typically involves the reaction of 9H-fluorene with methoxycarbonyl chloride to form the Fmoc group. This intermediate is then reacted with but-2-enoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research, particularly in the synthesis of peptides. It serves as a protecting group for amines, allowing for the selective formation of peptide bonds without interference from other functional groups. Additionally, it is used in the study of enzyme mechanisms and the development of pharmaceuticals .

Mechanism of Action

The primary mechanism of action for 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid involves its role as a protecting group. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This protection is crucial for the stepwise synthesis of peptides, where selective deprotection and coupling reactions are required .

Comparison with Similar Compounds

Similar compounds include other protecting groups used in peptide synthesis, such as:

    Boc (tert-butyloxycarbonyl): Another common protecting group for amines, which is removed under acidic conditions.

    Cbz (carbobenzyloxy): Used for protecting amines and removed by hydrogenation.

    TFA (trifluoroacetyl): A protecting group that is removed under basic conditions.

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid is unique due to its stability under acidic conditions and its ease of removal under basic conditions, making it highly suitable for solid-phase peptide synthesis .

Properties

IUPAC Name

(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17H,11-12H2,(H,20,23)(H,21,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYMVIMUHHNZEV-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189357-49-0
Record name (2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid
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